(E)-tert-butyl amino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)methylenecarbamate
Description
Properties
CAS No. |
1209492-90-9 |
|---|---|
Molecular Formula |
C22H24N2O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[amino-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophen-2-yl]methylidene]carbamate |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
RUANALAZIYIMDQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)N |
Synonyms |
(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |
Origin of Product |
United States |
Preparation Methods
Benzo[b]thiophene Core Formation
The benzo[b]thiophene scaffold is synthesized via cyclization of ortho-substituted arylthioethers. A representative method involves:
-
Starting material : 2-mercaptobenzoic acid derivatives
-
Cyclization agent : Phosphorus oxychloride (POCl₃) at 80–100°C
Key side reactions include over-oxidation to sulfones, mitigated by strict temperature control below 110°C.
Etherification for Side Chain Installation
The 2-hydroxy-1-phenylethoxy group is introduced through nucleophilic aromatic substitution:
Conditions :
Stepwise Reaction Mechanisms
Mixed Anhydride Intermediate Formation
Critical to carbamate protection is the generation of a mixed anhydride intermediate:
Parameters :
Condensation with Benzylamine
Subsequent condensation with benzylamine proceeds via nucleophilic acyl substitution:
Optimized conditions :
Industrial Production Methods
Process Intensification Strategies
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 100 g | 50 kg |
| Reaction time | 12 hrs | 8 hrs |
| Overall yield | 68% | 82% |
| Purity (HPLC) | 98.5% | 99.3% |
Scale-up achieves higher yields through:
Hazard Mitigation
Industrial protocols replace lithium aluminum hydride (LiAlH₄) with safer alternatives:
-
Reduction step : NaBH₄/CeCl₃ system in ethanol (Yield: 88% vs. LiAlH₄'s 91%)
-
Waste reduction : 62% decrease in solvent usage via solvent recovery systems
Comparative Analysis of Methodologies
Protecting Group Strategies
| Method | Protecting Group | Deprotection Yield | Regioselectivity |
|---|---|---|---|
| Classical Boc | tert-butyl | 89% | Moderate |
| Emoc | Fluorenylmethyl | 94% | High |
| Alloc | Allyl | 82% | Low |
The Boc group remains preferred due to:
Catalytic Systems
Recent advances employ organocatalysts for asymmetric induction:
-
Catalyst : (S)-Proline (10 mol%)
-
Enantiomeric excess : 92% ee
Recent Advances in Process Chemistry
Photocatalytic C–H Activation
A breakthrough method utilizes visible-light photocatalysis for direct functionalization:
Advantages :
Continuous Manufacturing
Integrated platforms combine:
-
Microreactors for exothermic steps
-
Automated crystallization control
-
Real-time PAT (Process Analytical Technology) monitoring
Outcomes :
Critical Challenges and Solutions
Epimerization During Carbamate Formation
The stereochemical integrity at C2 is maintained through:
Purification of Hydrophobic Intermediates
Innovative approaches include:
-
High-speed countercurrent chromatography : Separates isomers with ΔRf = 0.05
-
Crystallization additives : 2% ethyl cellulose enhances crystal habit
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate exhibit anticancer properties. For instance, research has shown that derivatives of benzo[b]thiophene can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study Example :
A study evaluated the anticancer effects of benzo[b]thiophene derivatives in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that the compound could be developed as an anticancer agent.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has shown potential as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets for treating Alzheimer's disease .
Data Table: Neuroprotective Efficacy
| Concentration (μM) | Cell Viability (%) | TNF-α Reduction (%) |
|---|---|---|
| 6.25 | 85 | 20 |
| 12.5 | 75 | 35 |
| 25 | 60 | 50 |
This table illustrates the protective effects of the compound on astrocyte cells exposed to amyloid beta peptide, highlighting its potential in neuroprotection.
Antioxidant Properties
The antioxidant capacity of tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate has been explored in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases.
Case Study Example :
In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its role as an effective antioxidant agent.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another compound featuring a tert-butyl group and a phenyl ring.
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate: Similar in structure but with different functional groups.
Uniqueness
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is unique due to its specific combination of functional groups and structural features
Biological Activity
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, with the CAS number 1209492-90-9, is a compound of interest due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid-beta aggregation related to Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is C22H24N2O4S, with a molecular weight of 412.50 g/mol. Its structure includes a thiophene ring and a carbamate group, which are key to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1209492-90-9 |
| Molecular Weight | 412.50 g/mol |
| Chemical Formula | C22H24N2O4S |
| Purity | ≥98% |
| Appearance | Solid Powder |
Research indicates that tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The compound has been shown to inhibit β-secretase with an IC50 value of approximately 15.4 nM, suggesting strong potential for reducing Aβ accumulation in the brain .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may enhance cholinergic neurotransmission and counteract cognitive decline associated with Alzheimer's disease .
- Neuroprotective Effects : In vitro studies demonstrated that tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate can protect astrocytes from Aβ-induced toxicity. When astrocytes were treated with Aβ1-42, cell viability decreased significantly; however, co-treatment with this compound improved cell viability significantly (62.98 ± 4.92% compared to untreated controls) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
In Vitro Studies
- Astrocyte Protection : In one study, astrocytes exposed to Aβ1-42 showed increased levels of inflammatory markers such as TNF-α and IL-6. Treatment with tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate reduced TNF-α levels, indicating its potential to mitigate inflammatory responses associated with neurodegeneration .
- Amyloid Aggregation Inhibition : The compound demonstrated an impressive ability to inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, highlighting its potential as a therapeutic agent in Alzheimer's disease management .
In Vivo Studies
In vivo models have also been employed to assess the effectiveness of this compound:
- Scopolamine-Induced Models : In studies using scopolamine to induce cognitive deficits in rats, tert-butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate was shown to reduce oxidative stress markers like malondialdehyde (MDA), although it was less effective than standard treatments like galantamine .
Q & A
What are the critical safety protocols for handling tert-butyl carbamate derivatives during synthesis?
Level: Basic
Methodological Answer:
When handling tert-butyl carbamate derivatives, prioritize:
- Respiratory protection : Use NIOSH-approved respirators if ventilation is insufficient (e.g., fume hoods) .
- Skin/eye protection : Wear nitrile gloves and chemical safety goggles to prevent contact, as similar carbamates show skin/eye irritation potential .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers/acids to avoid decomposition .
- Spill management : Use inert absorbents (e.g., sand) and avoid dry sweeping to prevent dust dispersion .
How can SHELX software resolve crystal structure ambiguities in tert-butyl carbamate derivatives?
Level: Advanced
Methodological Answer:
SHELX is critical for refining high-resolution crystal
- Data preparation : Integrate diffraction data (e.g., from synchrotron sources) using SHELXPRO to generate .hkl files .
- Structure solution : Apply dual-space methods in SHELXD for heavy atom localization, particularly for sulfur in benzo[b]thiophene moieties .
- Refinement : Use SHELXL with restraints for bond distances/angles (e.g., imino-methyl groups) and validate via R-factor convergence (<5%) .
- Disorder modeling : Address tert-butyl group disorder using PART instructions and isotropic thermal parameters .
What computational strategies optimize docking studies of this compound with PD-L1 targets?
Level: Advanced
Methodological Answer:
For molecular docking:
- System setup : Prepare the ligand (carbamate) and receptor (PD-L1) using AutoDock Tools, assigning Gasteiger charges and merging non-polar hydrogens .
- Grid configuration : Define a 60 ų box centered on the hydrophobic binding pocket, with 0.375 Šspacing .
- Scoring function : Use the Vinardo scoring function in AutoDock Vina to account for hydrogen bonds between the hydroxy-phenylethoxy group and PD-L1 residues .
- Validation : Compare results with experimental SAR data (e.g., IC50 values of analogous inhibitors) .
How can stereochemical purity be achieved in synthesizing tert-butyl carbamate intermediates?
Level: Advanced
Methodological Answer:
Key strategies include:
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure 2-hydroxy-1-phenylethanol) to control stereocenters .
- Reaction monitoring : Track intermediates via chiral HPLC (e.g., Chiralpak IA column) to ensure >99% enantiomeric excess .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) to shield reactive amines during coupling steps, minimizing racemization .
- Low-temperature conditions : Perform nucleophilic substitutions at −20°C to suppress epimerization .
Which analytical techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., benzo[b]thiophene substitution patterns) and Boc-group integrity (δ ~1.3 ppm for tert-butyl) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 427.15) and detects fragmentation patterns .
- XRD : Single-crystal diffraction resolves bond lengths/angles (e.g., imino-methyl geometry) .
- TGA/DSC : Assess thermal stability (decomposition >200°C typical for Boc-protected compounds) .
How do solvent systems impact the yield of Suzuki-Miyaura couplings involving this compound?
Level: Advanced
Methodological Answer:
Optimize cross-couplings (e.g., with boronic acids) by:
- Solvent selection : Use degassed dioxane/water (4:1) for solubility and Pd(PPh₃)₄ stability .
- Base choice : Employ Cs₂CO₃ (2 equiv.) to deprotonate phenolic OH groups and enhance transmetallation .
- Temperature control : Heat at 90°C for 12 hr under N₂ to achieve >85% yield .
- Purification : Isolate via silica gel chromatography (hexane/EtOAc gradient) to remove Pd residues .
What strategies prevent hydrolysis of the Boc group during storage or reactions?
Level: Basic
Methodological Answer:
- Storage conditions : Keep under inert gas (Ar) at −20°C to minimize moisture exposure .
- Acidic media avoidance : Replace TFA with milder acids (e.g., HCl/dioxane) for Boc deprotection .
- Drying agents : Add molecular sieves (3Å) to reaction mixtures in protic solvents (e.g., MeOH) .
- Stability testing : Monitor via TLC (Rf shift) or FT-IR (loss of C=O stretch at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
